1-Bromo-4-(1,1-difluoropropan-2-yl)benzene
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Overview
Description
1-Bromo-4-(1,1-difluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H9BrF2 and a molecular weight of 235.07 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a 1,1-difluoropropan-2-yl group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene typically involves the bromination of 4-(1,1-difluoropropan-2-yl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at a temperature range of 0-25°C to ensure high yield and purity of the product.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
1-Bromo-4-(1,1-difluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under basic conditions, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding benzoic acid derivatives.
Scientific Research Applications
1-Bromo-4-(1,1-difluoropropan-2-yl)benzene is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the difluoropropyl group contribute to its reactivity and binding affinity, enabling it to modulate biological activities. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that affect enzyme function .
Comparison with Similar Compounds
1-Bromo-4-(1,1-difluoropropan-2-yl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(difluoromethyl)benzene: This compound has a similar structure but with a difluoromethyl group instead of a difluoropropyl group, leading to differences in reactivity and applications.
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene:
1-Bromo-4-(2-phenylpropan-2-yl)benzene: The phenyl group substitution provides distinct steric and electronic effects, influencing its behavior in chemical reactions.
These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for various applications.
Properties
IUPAC Name |
1-bromo-4-(1,1-difluoropropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPLVQQHJFPQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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